molecular formula C7H4F3N3 B14850872 5-Amino-6-(trifluoromethyl)nicotinonitrile

5-Amino-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B14850872
M. Wt: 187.12 g/mol
InChI Key: KQMXEPXQSGNSIK-UHFFFAOYSA-N
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Description

5-Amino-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5th position and a trifluoromethyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under stirring at a temperature range of 50-100°C for 3-9 hours. Catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, and potassium tert-butoxide are commonly used to facilitate the cyclization reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Amino-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-amino-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-5(12)1-4(2-11)3-13-6/h1,3H,12H2

InChI Key

KQMXEPXQSGNSIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(F)(F)F)C#N

Origin of Product

United States

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